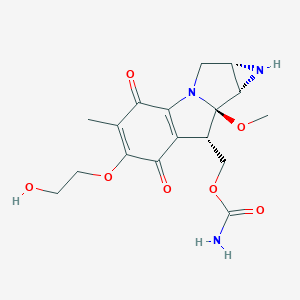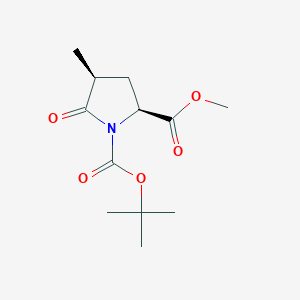
2-Aminoquinazoline-4-carboxylic acid
説明
Synthesis Analysis
The synthesis of 2-Aminoquinazoline-4-carboxylic acid derivatives involves innovative approaches, including the use of organocatalysis for activating aldehydes to synthesize tertiary amines and the efficient synthesis of 2-aminoquinazoline derivatives via acid-mediated annulation reactions. These methods demonstrate broad substrate scopes and high yields, showcasing the versatility of 2-aminoquinazoline-4-carboxylic acid in organic synthesis (Thakur et al., 2018), (Qin et al., 2023).
Molecular Structure Analysis
The structural assignments of 2-aminoquinazoline-4-carboxylic acid derivatives are primarily based on their spectroscopic and analytical data, emphasizing the role of these methods in understanding the molecular structure of these compounds. These studies facilitate the exploration of novel reactions and the development of synthetic methods for quinazoline derivatives (El-Shaieb, 2019).
Chemical Reactions and Properties
2-Aminoquinazoline-4-carboxylic acid derivatives undergo various chemical reactions, including organocatalytic synthesis of tertiary amines and [4+2] annulation reactions, to form a diverse range of structures. These reactions are crucial for the derivatization of pharmaceutical compounds and demonstrate the chemical versatility of these quinazoline derivatives (Thakur et al., 2018), (Qin et al., 2023).
科学的研究の応用
Organocatalyst for Synthesis : 2-aminoquinazolin-4(3H)-one has shown potential as an organocatalyst in the synthesis of tertiary amines and the derivatization of ciprofloxacin, achieving good to excellent yields (Thakur et al., 2018).
Antimalarial Drug Development : Derivatives based on 2-aminoquinazolin-4(3H)-one have been found to be effective plasmepsin inhibitors with improved hydrophilicity and selectivity, suggesting their potential in antimalarial drug development (Rasina et al., 2018).
Forensic Science Applications : A method for determining 2-aminothiazoline-4-carboxylic acid in post-mortem blood has been developed, offering new possibilities in forensic science (Giebułtowicz et al., 2016).
Kinase Inhibitors and Anticancer Agents : 4-aminoquinazoline derivatives have shown promise in targeting specific cancers like lung, breast, colon, and prostate cancer, acting as kinase inhibitors (Das & Hong, 2019).
Synthesis of 4-arylaminoquinazoline-2-carboxylic Acid Derivatives : A novel method has been demonstrated for synthesizing these derivatives, which could lead to new pharmaceuticals (El-Shaieb, 2019).
Antihypertensive Agents : Novel 2-amino and 4-aminoquinazoline derivatives show potential as highly potent antihypertensive agents (Coclanis, 1989).
Anticancer Properties : Indole-aminoquinazoline hybrids have been shown to induce apoptosis in cancer cells and exhibit inhibitory activity against epidermal growth factor receptor (Mphahlele et al., 2018).
Free-Radical Scavenging and Enzyme Inhibitory Activity : New derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid have been found to exhibit significant free-radical scavenging and moderate inhibitory activities against specific enzymes (Solecka et al., 2014).
Oral Antiallergy Prototype : Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate has been identified as a new oral antiallergy prototype with significantly potent activity (Althuis et al., 1979).
Biomarker for Cyanide Exposure : The plasma persistence of 2-aminothiazoline-4-carboxylic acid in rats suggests its potential use as a biomarker for cyanide exposure (Petrikovics et al., 2012).
Safety And Hazards
The safety information for 2-Aminoquinazoline-4-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
2-aminoquinazoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-11-6-4-2-1-3-5(6)7(12-9)8(13)14/h1-4H,(H,13,14)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGBSVQGSBEEEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598629 | |
| Record name | 2-Aminoquinazoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoquinazoline-4-carboxylic acid | |
CAS RN |
100246-10-4 | |
| Record name | 2-Aminoquinazoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoquinazoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















